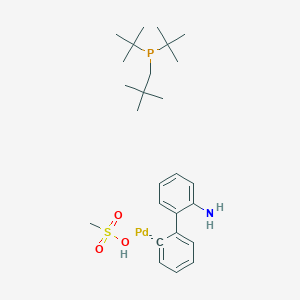

ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline

CAS No.: 1507403-89-5

Cat. No.: VC11653772

Molecular Formula: C26H43NO3PPdS-

Molecular Weight: 587.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1507403-89-5 |

|---|---|

| Molecular Formula | C26H43NO3PPdS- |

| Molecular Weight | 587.1 g/mol |

| IUPAC Name | ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |

| Standard InChI | InChI=1S/C13H29P.C12H10N.CH4O3S.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h10H2,1-9H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

| Standard InChI Key | UMRSYNNAYIQDAJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CP(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

| Canonical SMILES | CC(C)(C)CP(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Introduction

Ditert-butyl(2,2-dimethylpropyl)phosphane; methanesulfonic acid; palladium; 2-phenylaniline is a complex organophosphorus compound that plays a significant role in various chemical reactions, particularly in catalysis. This compound is classified as a phosphine ligand, which is frequently utilized in palladium-catalyzed reactions, including cross-coupling processes in organic synthesis.

Role in Catalysis

This compound is particularly useful in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Heck reactions. The phosphine ligand stabilizes the palladium center, facilitating the coupling of aryl halides with nucleophiles like 2-phenylaniline. The presence of bulky tert-butyl groups imparts steric hindrance, which can influence the reactivity of the phosphine ligand and enhance selectivity and yield in these reactions due to steric effects that influence substrate orientation.

Key Components and Their Functions

-

Ditert-butyl(2,2-dimethylpropyl)phosphane: Acts as a phosphine ligand, providing steric hindrance and influencing the reactivity of the palladium complex.

-

Methanesulfonic Acid: Enhances solubility and facilitates the formation of the palladium complex.

-

Palladium Salts: Serve as the metal center for catalysis.

-

2-Phenylaniline: Acts as a nucleophile in cross-coupling reactions.

Comparison with Similar Compounds

Other compounds like tBuBrettPhos Pd G3 and tBuXPhos Pd G3 also utilize palladium and methanesulfonic acid in their structures but differ in the phosphine ligand. These compounds are used in similar catalytic reactions but may offer different steric and electronic properties due to variations in their ligand structures .

Research Findings

Kinetic studies often reveal that the presence of bulky ligands like ditert-butyl(2,2-dimethylpropyl)phosphane can enhance selectivity and yield in palladium-catalyzed reactions. The steric effects imparted by these ligands influence substrate orientation, which is crucial for achieving high efficiency in cross-coupling reactions.

Data Table: Comparison of Phosphine Ligands

| Compound | Phosphine Ligand Structure | Metal Center | Nucleophile |

|---|---|---|---|

| Ditert-butyl(2,2-dimethylpropyl)phosphane; Methanesulfonic Acid; Palladium; 2-Phenylaniline | Ditert-butyl(2,2-dimethylpropyl)phosphane | Palladium | 2-Phenylaniline |

| tBuBrettPhos Pd G3 | Di-tert-butyl(3,6-dimethoxy-2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl)-2-yl)phosphane | Palladium | 2'-Amino-1,1'-biphenyl-2-yl |

| tBuXPhos Pd G3 | Di-tert-butyl(2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl)-2-yl)phosphane | Palladium | 2'-Amino-1,1'-biphenyl-2-yl |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume